3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide
CAS No.:
Cat. No.: VC14826625
Molecular Formula: C20H22N4O4
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N4O4 |
|---|---|
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | 3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)propanamide |
| Standard InChI | InChI=1S/C20H22N4O4/c1-12(2)24-11-21-17-5-4-14(9-16(17)20(24)28)22-18(26)6-7-23-13(3)8-15(25)10-19(23)27/h4-5,8-12,25H,6-7H2,1-3H3,(H,22,26) |
| Standard InChI Key | PKWNRJUKINHNTB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=O)N1CCC(=O)NC2=CC3=C(C=C2)N=CN(C3=O)C(C)C)O |
Introduction
The compound 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure combines two distinct heterocyclic frameworks: a pyridinone derivative and a quinazolinone moiety. These structural motifs are often associated with biological activity, making the compound a candidate for pharmacological research.
This article explores the synthesis, structural features, and potential biological activities of this compound.
Structural Features
The compound consists of the following key components:
-
Pyridinone Core: The 4-hydroxy-6-methyl-2-oxopyridinone group is known for its hydrogen-bonding capabilities and potential chelating properties.
-
Quinazolinone Derivative: The 4-oxo-3-(propan-2-yl)-3,4-dihydroquinazoline unit is a well-studied pharmacophore with applications in anti-inflammatory, anticancer, and antimicrobial drugs.
-
Propanamide Linkage: This serves as a flexible linker between the two bioactive moieties.
The molecular formula and weight of the compound can be determined using elemental analysis or mass spectrometry techniques.
Synthesis
The synthesis of this compound likely involves:
-
Preparation of the pyridinone derivative through condensation reactions involving 4-hydroxy groups and methyl-substituted ketones.
-
Formation of the quinazolinone core via cyclization of isatoic anhydride derivatives with amines or hydrazines.
-
Coupling of these two fragments through a propanamide linker using amide bond formation techniques (e.g., carbodiimide-mediated coupling).
Optimized reaction conditions, such as temperature, solvent choice, and catalysts, are crucial to achieving high yields.
Analytical Characterization
To confirm the structure and purity of the compound, several analytical methods are employed:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Identifies hydrogen environments (e.g., aromatic protons on pyridinone and quinazolinone).
-
¹³C NMR: Confirms carbon skeleton.
-
-
Infrared Spectroscopy (IR): Detects functional groups like hydroxyl (-OH), carbonyl (C=O), and amide bonds.
-
Mass Spectrometry (MS): Determines molecular weight and fragmentation pattern.
-
Elemental Analysis: Verifies carbon, hydrogen, nitrogen percentages.
Potential Biological Activities
The combination of pyridinone and quinazolinone scaffolds suggests that this compound may exhibit diverse biological activities:
-
Anticancer Properties:
-
Quinazolinones are known inhibitors of tyrosine kinases, which play roles in cancer cell proliferation.
-
Pyridinones may enhance DNA intercalation or chelate metal ions involved in tumor growth.
-
-
Antimicrobial Activity:
-
The compound’s heterocyclic cores may disrupt bacterial enzymes or membranes.
-
-
Anti-inflammatory Effects:
-
Quinazolinones have been studied for their ability to inhibit inflammatory mediators like COX enzymes.
-
Further studies such as in vitro enzyme inhibition assays or in vivo pharmacological testing would be required to validate these hypotheses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume